(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine

Chiral amine Enantiomeric purity Stereochemical assignment

(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine (CAS 2227743-86-2, MW 179.26, C₁₀H₁₇N₃) is a chiral heterocyclic amine featuring a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core substituted at the 2-position with an (R)-configured propan-2-amine side chain. The tetrahydroimidazo[1,2-a]pyridine (TIP) scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core of potent heparanase-1 (HPSE1) inhibitors , O-GlcNAcase inhibitors (GlcNAcstatins) , and TNFα modulators.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B11758501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(CC1=CN2CCCCC2=N1)N
InChIInChI=1S/C10H17N3/c1-8(11)6-9-7-13-5-3-2-4-10(13)12-9/h7-8H,2-6,11H2,1H3/t8-/m1/s1
InChIKeySQEKTYOWQIRCEF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine: Structural Identity, Physicochemical Profile, and Procurement Specifications


(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine (CAS 2227743-86-2, MW 179.26, C₁₀H₁₇N₃) is a chiral heterocyclic amine featuring a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core substituted at the 2-position with an (R)-configured propan-2-amine side chain . The tetrahydroimidazo[1,2-a]pyridine (TIP) scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core of potent heparanase-1 (HPSE1) inhibitors [1], O-GlcNAcase inhibitors (GlcNAcstatins) [2], and TNFα modulators [3]. Predicted computed properties include a pKa of 9.29 (amine group), LogP of 1.11, and topological polar surface area (TPSA) of 43.84 Ų . Commercially available from multiple vendors at ≥98% purity, this compound is supplied exclusively for research and further manufacturing use .

Why Generic Substitution is Inappropriate for (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine: Structural Determinants of Differential Biological and Synthetic Utility


The (R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine scaffold embodies three structural features—saturated tetrahydro ring, (R)-α-methyl stereochemistry, and 2-position amine tether—each of which governs downstream molecular recognition, synthetic derivatization potential, and physicochemical behavior. Substituting the saturated tetrahydro core with the aromatic imidazo[1,2-a]pyridine eliminates the conformational flexibility and altered basicity required for binding modes observed in HPSE1 and O-GlcNAcase inhibitor series [1][2]. Racemization or inversion to the (S)-enantiomer introduces a chiral mismatch that is well-documented to alter potency and target engagement in imidazopyridine-based drug candidates [3]. Regioisomeric chain variants (propan-1-amine vs propan-2-amine) alter the vector of the primary amine relative to the heterocyclic core, directly impacting hydrogen-bonding geometry and downstream SAR interpretation . Consequently, interchanging any in-class compound without validating stereochemical and ring-saturation fidelity risks irreproducible biological data and compromised synthetic intermediate quality.

Quantitative Differentiation Evidence for (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine vs. Closest Analogs


Chiral Identity: (R)-α-Methyl Stereochemistry Defines Enantiomeric Purity and Optical Rotation Specification

The target compound possesses a defined (R)-configuration at the α-methyl carbon of the propan-2-amine side chain (SMILES: C[C@@H](N)CC1=CN2CCCCC2=N1), as verified by the ChemScene technical datasheet . This is structurally confirmed by the IUPAC systematic name Imidazo[1,2-a]pyridine-2-ethanamine, 5,6,7,8-tetrahydro-α-methyl-, (αR)- . While no direct head-to-head bioactivity comparison between (R)- and (S)-enantiomers of this exact compound has been published, the enantioselective hydrogenation methodology reported by Schlepphorst et al. (2018) demonstrates that tetrahydroimidazo[1,2-a]pyridines can be obtained with enantiomeric ratios of up to 98:2 using Ru/NHC catalysis, confirming that chirality at the saturated ring system is defined and synthetically controllable [1]. In the broader chiral bicyclic imidazole catalyst field, the TIP (5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) skeleton has been demonstrated to provide excellent enantioselectivity when the stereocontrol group is positioned at defined distance from the catalytic sp²-N atom [2]. The (S)-enantiomer of this specific compound is not commercially cataloged with a distinct CAS number from major vendors, indicating that the (R)-form is the primary stereoisomer available for procurement and screening.

Chiral amine Enantiomeric purity Stereochemical assignment Asymmetric synthesis intermediate

Tetrahydro vs. Aromatic Ring System: Physicochemical Differentiation in Basicity and Conformational Flexibility

The saturated 5,6,7,8-tetrahydro ring of the target compound confers distinct physicochemical properties relative to the fully aromatic imidazo[1,2-a]pyridine analog. The predicted pKa of the target compound is 9.29±0.10 (amine group) , compared to a predicted pKa of approximately 7.75±0.20 for the unsubstituted tetrahydroimidazo[1,2-a]pyridine core , reflecting the electron-donating effect of the saturated ring on the imidazole system. The computed LogP of 1.11 and TPSA of 43.84 Ų indicate moderate lipophilicity and hydrogen-bonding capacity suitable for CNS drug-like chemical space. In contrast, the aromatic analog (2S)-1-{imidazo[1,2-a]pyridin-2-yl}propan-2-amine (CAS 2227829-75-4) has MW 175.23 and an unsaturated ring system , which results in a planar geometry with reduced conformational degrees of freedom. The saturated ring in the target compound introduces sp³ character, which is increasingly valued in medicinal chemistry for improving solubility, reducing aromatic ring count, and enhancing clinical success rates [1]. Furthermore, the HPSE1 inhibitor series published by Imai et al. (2024) explicitly demonstrates that the tetrahydroimidazo[1,2-a]pyridine scaffold provides a critical conformational framework for HPSE1 binding, with structural optimization at the 5- and 6-positions directly modulating potency and selectivity over off-target glycosidases GUSβ and GBA [2].

Tetrahydroimidazopyridine Conformational flexibility Basicity pKa Lead optimization

Amine Chain Branching: Propan-2-amine vs. Ethanamine Homolog—Impact on Steric Bulk and Hydrogen-Bonding Geometry

The target compound features a branched propan-2-amine side chain (α-methyl substitution) at the 2-position of the tetrahydroimidazo[1,2-a]pyridine core. The closest chain-length homolog, (S)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine (CAS 2227825-09-2; MW 165.24; C₉H₁₅N₃), lacks the α-methyl branch and possesses a linear ethanamine tether . The molecular weight difference of Δ = 14.02 g/mol reflects the absence of one methylene unit in the ethanamine series. The α-methyl branch in the target compound introduces a stereocenter adjacent to the primary amine, creating a chiral recognition element absent in the linear ethanamine analog. In the TIP-catalyst series, the position of the stereocontrol group relative to the catalytic sp²-N has been explicitly shown to govern enantioselectivity outcomes in asymmetric acylation and phosphorylation reactions [1]. The branched chain also alters the spatial vector of the amine nucleophile relative to the heterocyclic plane, which directly affects derivatization chemistry (e.g., amide coupling, reductive amination, urea formation) and the three-dimensional disposition of the amine in any downstream conjugate or inhibitor .

Structure-activity relationship Amine tether Lead diversification Chemical probe design

Class-Level Biological Precedent: Tetrahydroimidazo[1,2-a]pyridine Scaffold Validated Across Multiple Therapeutic Target Classes

The tetrahydroimidazo[1,2-a]pyridine (TIP) scaffold is pharmacologically validated across multiple target classes. The UCB Biopharma patent (US 2016/0289228 A1) explicitly claims that substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives are potent modulators of human TNFα activity, with exemplified compounds exhibiting IC₅₀ values of ≤50 μM, generally ≤1 μM, and preferably ≤20 nM in a fluorescence polarisation binding assay [1]. In the HPSE1 inhibitor program, compound 2 (tetrahydroimidazo[1,2-a]pyridine-based) was reported as a potent HPSE1 inhibitor, and subsequent optimization led to compound 16 with enhanced inhibitory activity and improved selectivity for HPSE1 over GUSβ and GBA [2]. The GlcNAcstatin family, built on the TIP scaffold, has yielded nanomolar inhibitors of human O-GlcNAcase (Ki values in the low nanomolar range) [3]. In the antifungal domain, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivatives demonstrated selective anticandidal activity with MIC values as low as 0.016 mg/mL against Candida species, without in vitro cytotoxicity up to 25 μg/mL [4]. Additionally, the TIP scaffold has been employed as a chiral organocatalyst framework for enantioselective transformations including asymmetric Steglich rearrangement, phosphorylation, and C-acylation [5]. The target compound, bearing a primary amine at the 2-position, serves as a versatile synthetic intermediate amenable to further functionalization toward any of these therapeutically relevant chemotypes.

Heparanase-1 inhibitor TNFα modulator O-GlcNAcase inhibitor Antifungal activity Kinase inhibitor

Vendor-Supplied Purity and Storage Specifications: ≥98% HPLC Purity with Defined Cold-Chain Handling

The target compound is commercially supplied at ≥98% purity (HPLC) by multiple vendors including ChemScene, MolCore, and Leyan . The ChemScene technical datasheet specifies storage conditions of sealed in dry, 2–8°C, with shipping at room temperature in continental US (may vary elsewhere) . The predicted boiling point of 369.3±17.0 °C and density of 1.21±0.1 g/cm³ indicate thermal stability suitable for standard laboratory handling. In contrast, the aromatic analog (2S)-1-{imidazo[1,2-a]pyridin-2-yl}propan-2-amine (CAS 2227829-75-4) does not have widely published purity specifications from major vendors, and the ethanamine homolog (CAS 2227825-09-2) is listed at 95%+ purity from certain suppliers . The lower molecular weight and different physical form of these analogs may require adjusted handling and storage protocols not interchangeable with those validated for the target compound.

Chemical purity Quality control Storage stability Procurement specification

Recommended Application Scenarios for (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Heparanase-1 (HPSE1) Inhibitor Lead Optimization

The target compound's 2-position primary amine on the TIP scaffold provides a direct synthetic entry point for constructing HPSE1 inhibitors. The Imai et al. (2024) HPSE1 program [1] demonstrated that the tetrahydroimidazo[1,2-a]pyridine core is essential for HPSE1 binding, with subsequent optimization at positions 5 and 6 improving selectivity over off-target glycosidases (GUSβ, GBA). The (R)-configuration of the α-methyl group offers a defined stereochemical starting point for SAR exploration. The free amine enables amide coupling with carboxylic acid-bearing HPSE1 pharmacophores, sulfonamide formation, or reductive amination with aldehyde-functionalized fragments. The ≥98% purity specification ensures reliable stoichiometric control in multi-step synthetic sequences.

Fragment-Based Drug Discovery (FBDD) Screening Library Component Targeting TNFα Modulation

The TIP scaffold is explicitly claimed in the UCB Biopharma patent (US 2016/0289228 A1) as a pharmacophore for human TNFα modulation, with exemplified compounds achieving IC₅₀ values ≤20 nM [2]. The target compound, with its low molecular weight (179.26), moderate LogP (1.11), and favorable TPSA (43.84 Ų), satisfies fragment-like physicochemical criteria (Rule of Three: MW <300, LogP ≤3, HBD ≤3, HBA ≤3). The (R)-configured primary amine serves as a synthetic growth vector for fragment elaboration via parallel chemistry, enabling rapid exploration of vectors E, Q, Y, and Z defined in the UCB patent scaffold.

Chiral Organocatalyst Precursor Based on the TIP (Tetrahydroimidazo[1,2-a]pyridine) Skeleton

The TIP skeleton has been established as an effective chiral organocatalyst framework by Zhou et al. (2022), where the stereocontrol group's proximity to the catalytic sp²-N atom governs enantioselectivity in asymmetric C-acylation, phosphorylation, and Steglich rearrangement reactions [3]. The target compound's (R)-α-methylbenzylamine-like motif provides a pre-installed chiral center adjacent to the imidazole nitrogen, potentially enabling direct evaluation as a chiral nucleophilic catalyst or as a precursor for synthesizing N-alkylated or N-acylated TIP catalysts. The defined (R)-stereochemistry eliminates the need for chiral resolution steps in catalyst preparation.

Chemical Probe Design for O-GlcNAcase and Glycosidase Target Engagement Studies

The GlcNAcstatin family, built on the tetrahydroimidazo[1,2-a]pyridine scaffold, has produced nanomolar O-GlcNAcase inhibitors with demonstrated cellular target engagement [4]. The target compound's 2-position primary amine serves as a synthetic junction for attaching carbohydrate-mimetic or phenethyl substituents analogous to those in the GlcNAcstatin series. The saturated ring distinguishes the compound from aromatic imidazo[1,2-a]pyridine probes, potentially reducing off-target binding to aromatic-stacking-dependent protein sites and improving selectivity profiles in chemoproteomic experiments. The defined cold-chain storage (2–8°C) helps preserve amine integrity against oxidative degradation during long-term probe library storage.

Quote Request

Request a Quote for (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.